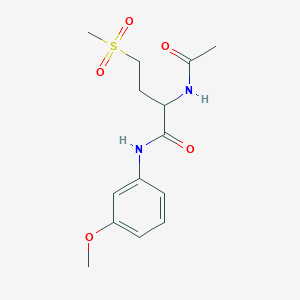

3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

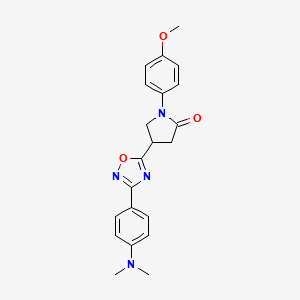

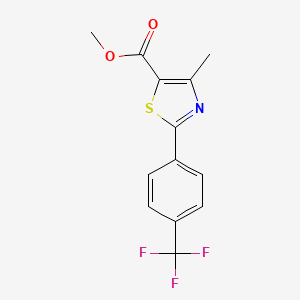

“3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound with the linear formula C22H22N4O6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The Trimethoxyphenyl (TMP) group, which is present in this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, one method involves the use of 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride . The reaction is stirred at room temperature for 24 hours, then the product is extracted, concentrated, and purified .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules . These compounds appear to aggregate through the overlap of peripheral groups of one unit with the centroid of the aromatic ring of the other unit .Chemical Reactions Analysis

The Trimethoxyphenyl (TMP) group in this compound is known to be involved in a wide range of chemical reactions . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Methods : The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds involves reactions under specific conditions to achieve desired chemical structures. For instance, substituted derivatives were synthesized from methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones in m-cresol at high temperatures, showcasing the versatility and synthetic accessibility of these compounds (Chau, Saegusa, & Iwakura, 1982).

Regioselectivity and Reactivity : Studies on the regioselectivity of reactions involving N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide highlight the nuanced chemical behavior and potential for creating diverse derivatives through strategic synthetic choices. Detailed investigations using DFT methods to explore acid/base behavior and reaction paths provide insights into the chemistry of these compounds (Batalha et al., 2019).

Biological Activities and Applications

Antitumor Activity : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. Certain derivatives have shown significant broad-spectrum antitumor activity, demonstrating the potential of these compounds in the development of new cancer therapeutics (Al-Suwaidan et al., 2016).

Sigma-2 Receptor Ligands : The evaluation of tetrahydroindazole derivatives, including those with structural similarities to the query compound, as sigma-2 receptor ligands, suggests their potential use in understanding and targeting this receptor, which is of interest in the context of neurological diseases and cancer (Wu et al., 2015).

作用機序

Target of Action

The compound 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is part of a class of compounds known as trimethoxyphenyl (TMP) derivatives . TMP derivatives have been found to exhibit diverse bioactivity effects and are known to target several proteins and enzymes. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group in the compound plays a critical role in its interaction with its targets. For instance, TMP derivatives have been found to inhibit tubulin polymerization, which is a crucial process in cell division . This makes them potent anti-cancer agents. The TMP group also fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs after the alteration of the TMP moiety .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting tubulin polymerization, the compound can disrupt the formation of the mitotic spindle, thereby preventing cell division and proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease.

Pharmacokinetics

Tmp derivatives are generally known for their diverse bioactivity effects, which suggest they have good bioavailability and can reach their targets effectively .

Result of Action

The primary result of the compound’s action is the inhibition of cell division, which can lead to cell death or apoptosis. This is particularly beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Safety and Hazards

将来の方向性

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Therefore, compounds containing the TMP group, such as “3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, hold potential for a wide range of biomedical applications . Future research could focus on exploring these potential applications further.

特性

IUPAC Name |

3,4,5-trimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-24-15-9-12(10-16(25-2)18(15)26-3)19(23)20-13-5-6-14-11(8-13)4-7-17(22)21-14/h5-6,8-10H,4,7H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXGQRNFQQZLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2922823.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2922824.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2922825.png)

![2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922826.png)